1-{6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a chemical compound with the molecular formula C21H26BrN5O and a molecular weight of 444.377. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields.
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The exact interaction of this compound with its target and the resulting changes are yet to be determined.
Biochemical Pathways
Compounds with similar structures have been associated with anti-tubercular activity
Result of Action
Similar compounds have shown significant anti-tubercular activity
Preparation Methods
The synthesis of 1-{6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves several steps. One common method includes the reaction of 6-(Azepan-1-yl)pyridazin-3-amine with piperazine and 4-bromobenzoyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Chemical Reactions Analysis
1-{6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
1-{6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can be compared with other similar compounds, such as:
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone: This compound has a similar structure but with the bromine atom positioned differently on the phenyl ring.
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone: Another structural isomer with the bromine atom in a different position.
4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: A compound with a different core structure but similar functional groups.
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN5O/c22-18-7-5-17(6-8-18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHNUUUEJBLSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.